molecular formula C13H10F3NO B13045513 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13045513
M. Wt: 253.22 g/mol
InChI Key: YCIYZLNYKUWZPI-UHFFFAOYSA-N
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Description

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclobutanecarbonyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and cyclobutanecarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific biomolecules.

    Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.

    Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the cyclobutanecarbonyl group can participate in specific binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: This compound lacks the cyclobutanecarbonyl group but shares the trifluoromethyl and benzonitrile core.

    Cyclobutanecarbonyl derivatives: Compounds with similar cyclobutanecarbonyl groups but different substituents on the aromatic ring.

Uniqueness

4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of the trifluoromethyl and cyclobutanecarbonyl groups, which confer distinct chemical and physical properties. This combination enhances the compound’s potential for diverse applications in various fields, making it a valuable target for further research and development.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

YCIYZLNYKUWZPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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